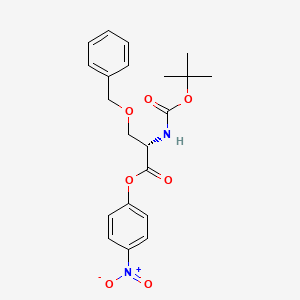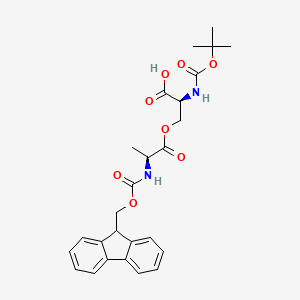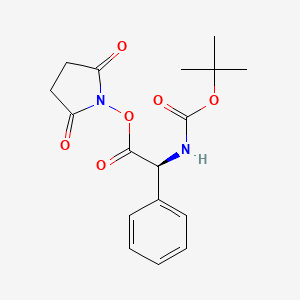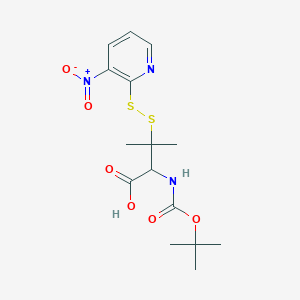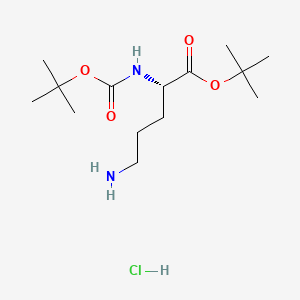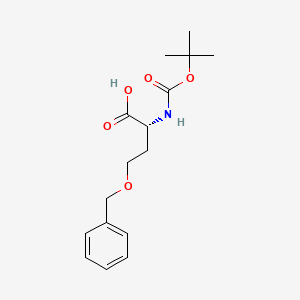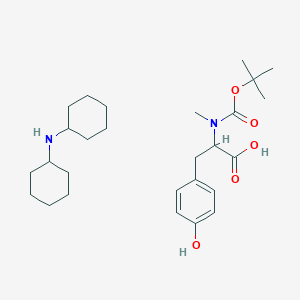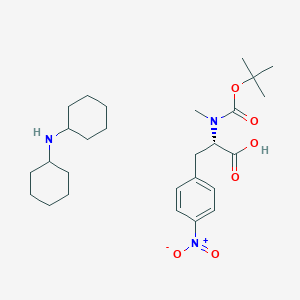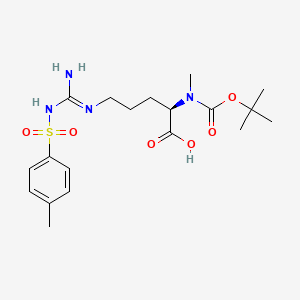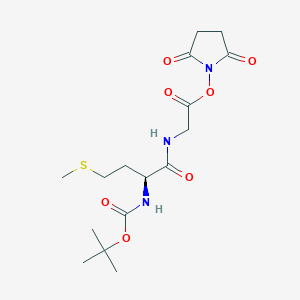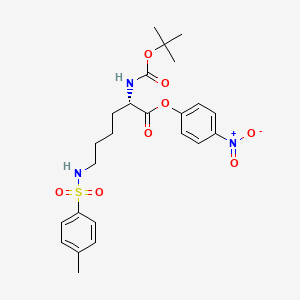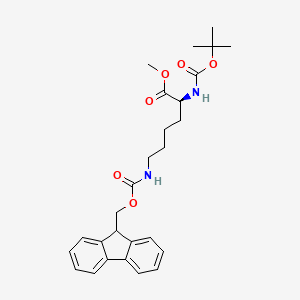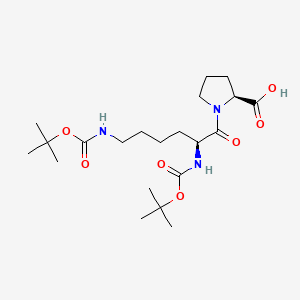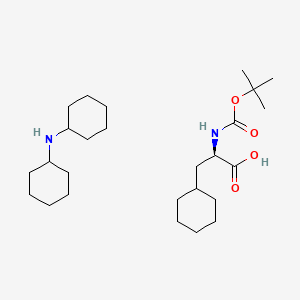
Boc-D-Cha-OH Dcha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-D-Cha-OH Dcha” is a standard building block for the introduction of cyclohexyl amino-acid residues by Boc SPPS12. It is also known as N-α-t.-Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt1.
Synthesis Analysis
“Boc-D-Cha-OH Dcha” is used in the field of peptide synthesis1. It is supplied as a DCHA-salt since the free acid is not crystalline1. The product number for this product was previously 04-12-01691.
Molecular Structure Analysis
The molecular formula of “Boc-D-Cha-OH Dcha” is C₁₄H₂₅NO₄*C₁₂H₂₃N1. Its molar mass is 452.7 g/mol1.
Chemical Reactions Analysis
“Boc-D-Cha-OH Dcha” is used in Boc solid-phase peptide synthesis3. More specific details about its chemical reactions are not available in the search results.
Physical And Chemical Properties Analysis
“Boc-D-Cha-OH Dcha” appears as a white to slight yellow to beige powder3. It has an optical rotation α 25/D (c=1 in AcOH) of -10.5 - -7.5 °3. Its purity, as determined by TLC (0811) and TLC (011A), is ≥ 98%3.Applications De Recherche Scientifique
1. Dynamic Consent in Biomedical Research
- Overview : The concept of Dynamic Consent (DC) offers a new approach to consent, particularly relevant in the era of digital information sharing. This approach could be pertinent in research involving "Boc-D-Cha-OH Dcha", especially in biobanking contexts where ethical considerations are paramount (Kaye et al., 2014).
2. Electrochemical Cytosensor for Cancer Cell Detection
- Relevance : Although not directly mentioning "Boc-D-Cha-OH Dcha", this study highlights the use of a dual catalytic hairpin assembly (DCHA) in developing a highly sensitive cytosensor for cancer cell detection. Such methodologies could be relevant if "Boc-D-Cha-OH Dcha" is used in similar biomedical applications (Zhang et al., 2018).
3. Dynamic Combinatorial Chemistry (DCC)
- Insight : DCC, a field concerned with the chemistry of complex systems under thermodynamic control, has applications in creating complex molecular structures. This field might intersect with research on "Boc-D-Cha-OH Dcha" in terms of methodology and approach (Cougnon & Sanders, 2012).
4. Energy Harvesting from Wastewater
- Connection : Research on harnessing energy from wastewater using Microbial Fuel Cell technology may not directly involve "Boc-D-Cha-OH Dcha", but the innovative use of chemical processes in environmental applications could offer indirect insights (Shakunthala & Manoj, 2017).
5. Enzyme Inhibition with Boronate Ester Formation
- Potential Application : The study of boronate ester formation in enzyme inhibition may provide a template for exploring how "Boc-D-Cha-OH Dcha" could interact in biochemical pathways (Leung et al., 2011).
Safety And Hazards
When handling “Boc-D-Cha-OH Dcha”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye4. Use of personal protective equipment and chemical impermeable gloves is recommended4. Ensure adequate ventilation and remove all sources of ignition4. In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak4.
Orientations Futures
The future directions for “Boc-D-Cha-OH Dcha” are not explicitly mentioned in the search results. However, given its use in peptide synthesis1, it may continue to be a valuable tool in this field.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRQFGFPZQUQS-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Cha-OH Dcha | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


